1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid is a compound that combines the structural features of an indole, a boronic acid, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The boronic acid group can be introduced via palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Palladium catalysts, bis(pinacolato)diboron.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Free amine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid primarily involves its reactivity as a boronic acid and the protective role of the Boc group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The Boc group protects the indole nitrogen during synthetic steps and can be removed under acidic conditions to reveal the reactive amine .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-3-methylindole: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
3-Methyl-1H-indole-2-boronic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
1-(tert-Butoxycarbonyl)-indole-2-boronic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid is unique due to the combination of the Boc protecting group, the boronic acid functionality, and the indole core. This combination allows for selective reactions and protection during multi-step syntheses, making it a valuable compound in organic and medicinal chemistry .
Properties
IUPAC Name |
[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-9-10-7-5-6-8-11(10)16(12(9)15(18)19)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXOMSKZQLWTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.